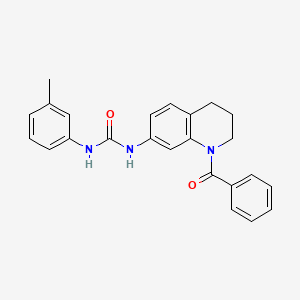

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-17-7-5-11-20(15-17)25-24(29)26-21-13-12-18-10-6-14-27(22(18)16-21)23(28)19-8-3-2-4-9-19/h2-5,7-9,11-13,15-16H,6,10,14H2,1H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRCDNUSKMMQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. One possible route could be:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

Introduction of the Benzoyl Group: The tetrahydroquinoline intermediate can be benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Formation of the Urea Linkage: The final step involves reacting the benzoylated tetrahydroquinoline with an isocyanate derivative of m-tolyl to form the urea linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the urea linkage and tolyl group.

3-(m-Tolyl)urea: Lacks the tetrahydroquinoline and benzoyl groups.

N-Benzoyl-N’-tolylurea: Similar urea linkage but different aromatic substituents.

Uniqueness

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in simpler analogs.

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoyl group, a tetrahydroquinoline core, and a urea linkage. Its molecular formula is with a molecular weight of approximately 401.5 g/mol. The compound's properties can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C24H25N3O2 |

| Molecular Weight | 401.5 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including those similar to this compound, exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives found that certain structural modifications enhanced their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. A study highlighted that related quinoline derivatives inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This effect was attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies on various cancer cell lines demonstrated that quinoline derivatives possess cytotoxic effects. For instance, compounds with similar structural characteristics were shown to induce apoptosis in MCF-7 breast cancer cells . The mechanism involved the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cell signaling pathways. The compound may modulate enzyme activity or receptor interactions critical for cellular responses to stress or injury.

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of quinoline derivatives included testing this compound against Mycobacterium tuberculosis. The results indicated promising inhibitory activity at low concentrations (IC50 values below 10 µg/mL), suggesting potential for development as an anti-tuberculosis agent .

Evaluation of Anticancer Properties

In another study focusing on anticancer activity, the compound was tested against various human cancer cell lines including lung (A549) and breast (MCF-7). The results showed that it significantly inhibited cell proliferation with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

Q & A

Basic: What are the recommended synthetic routes for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea?

The synthesis typically involves coupling a benzoyl-substituted tetrahydroquinoline amine with an isocyanate derivative of m-tolylurea. Key steps include:

- Amine activation : Reacting the tetrahydroquinoline intermediate with benzoyl chloride under basic conditions (e.g., triethylamine) to introduce the benzoyl group .

- Urea formation : Treating the activated amine with m-tolyl isocyanate in anhydrous dichloromethane or THF at 0–25°C, followed by purification via column chromatography .

- Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry, reaction time (12–24 hrs), and moisture exclusion .

Basic: What characterization techniques are essential for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and urea bond formation. For example, the urea NH protons appear as broad singlets at δ 8.2–9.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 428.1984 for CHNO) .

- X-ray Crystallography : Resolves stereochemistry and confirms the benzoyl group’s spatial orientation. SHELX software is widely used for refinement .

Basic: How does the benzoyl group influence the compound’s reactivity and pharmacokinetics?

- Electronic effects : The benzoyl carbonyl withdraws electron density, increasing the tetrahydroquinoline nitrogen’s electrophilicity and enhancing urea bond stability .

- Lipophilicity : LogP increases by ~1.5 units compared to non-benzoylated analogs, improving membrane permeability but potentially reducing aqueous solubility .

- Steric hindrance : The bulky benzoyl group may limit access to flat binding pockets in enzymatic targets, necessitating structural optimization .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Systematic substitution : Replace the m-tolyl group with electron-withdrawing (e.g., 3-CF) or donating (e.g., 3-OCH) groups to modulate target affinity. For example, fluorinated analogs show 2–3× higher kinase inhibition .

- Scaffold hopping : Introduce heterocycles (e.g., thiophene) instead of benzoyl to reduce metabolic degradation. Evidence from similar urea derivatives indicates improved half-lives .

- QSAR modeling : Use descriptors like molar refractivity and polar surface area to predict activity trends. A 3D-QSAR model with CoMFA/CoMSIA can guide rational design .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to distinguish direct target effects from off-target cytotoxicity .

- Purity validation : Ensure ≥95% purity via HPLC and exclude synthetic byproducts (e.g., unreacted isocyanate) that may confound results .

- Standardized protocols : Control variables like solvent (DMSO vs. saline), concentration ranges (1 nM–10 µM), and cell lines (HEK293 vs. HeLa) to minimize inter-lab variability .

Advanced: What computational strategies predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with kinase ATP pockets. Focus on hydrogen bonds between the urea NH and catalytic lysine residues .

- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess complex stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

- Crystallographic data : Cross-reference with Mercury CSD 2.0 to analyze analogous structures (e.g., PDB 4XMB) for conserved binding motifs .

Advanced: How can researchers design experiments to validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment. A ΔT shift ≥3°C confirms binding .

- Photoaffinity labeling : Incorporate a diazirine moiety into the benzoyl group for UV-induced crosslinking, followed by click chemistry and MS/MS to identify binding proteins .

- Knockout validation : Use CRISPR-Cas9 to delete the putative target gene (e.g., JAK2) and test for loss of compound activity in proliferation assays .

Advanced: What analytical methods address challenges in quantifying this compound in biological matrices?

- LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 428→310 for quantification .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and track parent compound depletion to estimate metabolic clearance rates .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction, critical for pharmacokinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.